5-Methyl-1,2,3-thiadiazole Derivatives Exhibit Superior Antiviral Efficacy Versus Ribavirin in TMV Assays
In a systematic evaluation of 5-methyl-1,2,3-thiadiazole derivatives, compound I-10 demonstrated in vivo antiviral activity against tobacco mosaic virus (TMV) that significantly exceeded the positive control ribavirin [1]. Compound II-17 also exhibited excellent potential antiviral activity compared to ribavirin [1]. This establishes that the 5-methyl-1,2,3-thiadiazole scaffold, when appropriately functionalized, can serve as a viable alternative to ribavirin-based approaches in antiviral agrochemical development.
| Evidence Dimension | In vivo antiviral activity (inactivation effect) against tobacco mosaic virus (TMV) |
|---|---|
| Target Compound Data | Compound I-10: 61.8% inactivation effect at 500 μg/mL |
| Comparator Or Baseline | Ribavirin (positive control): 41.7% inactivation effect at 500 μg/mL |
| Quantified Difference | 20.1 percentage points higher inactivation effect (1.48-fold improvement) |
| Conditions | Nicotiana tabacum cv. Samsun NN, local lesion assay, in vivo TMV model [1] |
Why This Matters
This head-to-head comparison provides procurement justification for selecting 5-methyl-1,2,3-thiadiazole-based intermediates when developing TMV-targeting agrochemicals, offering a measurable efficacy advantage over the established ribavirin benchmark.
- [1] Zheng, Q.; Mi, N.; Fan, Z.; Zuo, X.; Zhang, H.; Wang, H.; Yang, Z. 5-Methyl-1,2,3-thiadiazoles Synthesized via Ugi Reaction and Their Fungicidal and Antiviral Activities. J. Agric. Food Chem. 2010, 58(13), 7846-7855. View Source
